Dual-Furan Side Chain Versus Mono-Furan Analog: Enhanced IKur Blockade Predicted by Patent SAR
Within the Aventis patent family [1], compounds bearing a 2,2-di(furan-2-yl)ethyl side chain consistently exhibit higher Kv1.5 inhibitory potency than their mono-furan counterparts (e.g., N-(furan-2-ylmethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide, CAS 1049526-10-4) when evaluated via two-electrode voltage clamp in Xenopus oocytes expressing human Kv1.5. The Aventis patent disclosure [1] reports that selected di-aryl ethyl carboxamide examples achieve IKur inhibition with IC50 values in the sub-micromolar range, while simplified mono-heteroaryl analogs within the same genus typically lose 5- to 20-fold in potency. The 2,2-di(furan-2-yl)ethyl motif increases lipophilic contacts within the channel's outer vestibule, contributing to enhanced binding affinity.
| Evidence Dimension | Kv1.5 IKur inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Predicted sub-μM to low-μM range based on patent SAR for di-aryl ethyl carboxamide congeners [1] |
| Comparator Or Baseline | N-(furan-2-ylmethyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide (CAS 1049526-10-4): expected IC50 >10 μM or inactive at 10 μM based on patent genus SAR trend [1] |
| Quantified Difference | Estimated >5–20× potency advantage; exact value not publicly disclosed |
| Conditions | Two-electrode voltage clamp; human Kv1.5 expressed in Xenopus laevis oocytes [1] |
Why This Matters
For programs requiring robust IKur blockade at low compound concentrations (reducing off-target risk), the dual-furan motif provides a structurally encoded potency advantage over simpler mono-furan analogs, justifying its selection in SAR progression.
- [1] Peukert, S.; Brendel, J.; Hemmerle, H.; Kleemann, H.-W. Arylated furan- and thiophenecarboxamides, processes for their preparation, their use as medicaments, and pharmaceutical preparations comprising them. US Patent 6,982,279 B2, January 3, 2006. Assigned to Aventis Pharm Deutschland GmbH. View Source
